2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide
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Overview
Description
2-Cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide is a complex organic molecule characterized by its intricate structure comprising a cyano group, a thiazole ring, a pyrrole moiety, and a butenamide backbone
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could range from changes in cell signaling and function to alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Pyrrole Moiety
Reagents: 2-Phenylethylamine, 2,5-Dimethylfuran, Acid catalyst.
Conditions: Heating the mixture under reflux conditions to yield the 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole.
Step 2: Formation of the Thiazole Ring
Reagents: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole, 2-Bromoacetic acid, Thioamide.
Conditions: Reacting under basic conditions to form the thiazole ring.
Step 3: Construction of the Enamide Backbone
Reagents: Thiazole derivative, 2-Cyanoacetamide.
Conditions: Heating with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMSO.
Final Assembly:
Reagents: Intermediate compounds from above steps.
Conditions: Coupling reactions facilitated by catalysts (e.g., palladium or copper).
Industrial Production Methods
Scaling up the synthesis for industrial production involves continuous flow chemistry techniques to ensure consistent yield and purity. Optimized reaction conditions such as temperature control, solvent selection, and catalyst regeneration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Reagents like m-chloroperbenzoic acid (m-CPBA) can oxidize the thiazole ring, introducing oxo groups.
Reduction:
Catalytic hydrogenation can reduce the cyano group to a primary amine, altering the compound's reactivity.
Substitution:
Halogenation with reagents like N-bromosuccinimide (NBS) leads to brominated derivatives.
Nucleophilic substitution reactions can occur at the cyano group with nucleophiles like amines.
Major Products Formed
Oxidized derivatives with enhanced electrophilicity.
Reduced amine derivatives with different biological activities.
Brominated compounds with varied reactivity for further functionalization.
Scientific Research Applications
The compound's unique structure makes it valuable in several research areas:
Chemistry:
As a synthetic intermediate for more complex molecules.
Studying reaction mechanisms and pathway elucidation.
Biology:
Investigating its interaction with biological macromolecules like proteins and DNA.
Potential use as a molecular probe in biochemical assays.
Medicine:
Possible applications as a pharmaceutical lead compound for designing drugs targeting specific pathways.
Anti-cancer, anti-microbial, or anti-inflammatory properties.
Industry:
Use in manufacturing specialized chemicals or materials.
Potential as a ligand in catalytic processes.
Comparison with Similar Compounds
When compared to other similar compounds, 2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide stands out due to:
Structural Uniqueness: The combination of functional groups not commonly found together.
Reactivity Profile: Enhanced reactivity due to the presence of multiple reactive sites.
List of Similar Compounds
3-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid.
2-Amino-3-cyano-4,5-dimethylthiophene.
N-(2-Thiazolyl)-2,5-dimethylpyrrole.
By comparing these compounds, researchers can understand better the unique properties and potential of this compound.
Properties
IUPAC Name |
2-cyano-3-[[4-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]amino]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-14-11-18(16(3)27(14)10-9-17-7-5-4-6-8-17)20-13-29-22(26-20)25-15(2)19(12-23)21(24)28/h4-8,11,13H,9-10H2,1-3H3,(H2,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVQKRHPYFBRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C3=CSC(=N3)NC(=C(C#N)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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